molecular formula C6H13Cl2N3 B2672342 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1426423-09-7

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2672342
CAS No.: 1426423-09-7
M. Wt: 198.09
InChI Key: QDPMQWLLLDXFFM-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H11N3.2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of imidazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like acetonitrile at room temperature, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride can be compared with other imidazole derivatives, such as:

    1-(1H-imidazol-2-yl)ethan-1-amine: Lacks the methyl group, leading to different chemical properties and reactivity.

    1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol: Contains a hydroxyl group instead of an amine group, affecting its solubility and reactivity.

    1-(1-methyl-1H-imidazol-2-yl)ethan-1-thiol:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and diverse applications in various fields .

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)6-8-3-4-9(6)2;;/h3-5H,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPMQWLLLDXFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426423-09-7
Record name 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 250 mL round-bottomed flask, 2-methyl-propane-2-sulfinic acid [1-(1-methyl-1H-imidazol-2-yl)-ethyl]-amide (700 mg, 3.05 mmol) was combined with methanol at 0° C. to give a colorless solution. Hydrogen chloride (4.0 M in 1,4-dioxane, 10 ml, 40.0 mmol) was added. The reaction mixture was stirred at 0° C. for 2 h then concentrated in vacuo to provide 1-(1-methyl-1H-imidazol-2-yl)-ethylamine dihydrochloride. 1H NMR (300 MHz, DMSO-d6): δ 9.28 (bs, 1H), 7.67 (bs, 2H), 4.92 (bs, 1H), 3.93 (bd, 1H), 1.67 (bd, 3H).
Name
2-methyl-propane-2-sulfinic acid [1-(1-methyl-1H-imidazol-2-yl)-ethyl]-amide
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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